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# An In-depth Technical Guide to the Physical Properties of Long-Chain Diynols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of long-chain diynols. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in this unique class of molecules. This document details the synthesis, characterization, and physical properties of long-chain diynols, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of key processes.

## **Introduction to Long-Chain Diynols**

Long-chain diynols are organic molecules characterized by a long aliphatic chain containing two carbon-carbon triple bonds (a diyne moiety) and a hydroxyl group (-OH). The presence of both the rigid, linear diyne cassette and the polar hydroxyl group imparts unique physical and chemical properties to these molecules. These properties, including melting point, boiling point, and solubility, are significantly influenced by the length of the carbon chain, the position of the functional groups, and the overall molecular geometry.

The interplay between the hydrophobic carbon chain and the hydrophilic alcohol group makes long-chain diynols amphiphilic, suggesting potential applications in areas such as self-assembly, material science, and as intermediates in the synthesis of complex bioactive molecules. Understanding their physical properties is crucial for their effective purification, handling, and application in various scientific and industrial fields.



#### **General Trends in Physical Properties**

The physical properties of long-chain diynols are governed by intermolecular forces, primarily van der Waals forces and hydrogen bonding.

- Boiling and Melting Points: As with other homologous series, the boiling and melting points of
  long-chain diynols tend to increase with the length of the carbon chain.[1] This is due to the
  increased surface area, which leads to stronger van der Waals interactions between the
  molecules, requiring more energy to overcome during phase transitions.[1] Branching in the
  carbon chain generally lowers the melting and boiling points compared to their linear isomers
  because it reduces the effective surface area for intermolecular interactions.
- Solubility: The solubility of long-chain diynols is a function of the balance between the hydrophobic alkyl chain and the hydrophilic hydroxyl group. Shorter-chain diynols exhibit some solubility in polar solvents like water due to hydrogen bonding with the hydroxyl group. However, as the carbon chain length increases, the hydrophobic character dominates, leading to decreased solubility in polar solvents and increased solubility in non-polar organic solvents such as hexane and toluene.[2][3] Generally, an organic molecule's water solubility decreases significantly as the carbon chain extends beyond four or five carbons.[2]

## **Synthesis of Long-Chain Diynols**

A primary method for the synthesis of symmetrical long-chain diynols is the Glaser-Hay coupling of terminal alkynes. This reaction involves the oxidative homocoupling of a terminal alkyne bearing a hydroxyl group. For the synthesis of unsymmetrical diynols, the Cadiot-Chodkiewicz coupling is often employed, which involves the cross-coupling of a terminal alkyne with a 1-haloalkyne.[4][5]

Below is a generalized workflow for the synthesis of a symmetrical long-chain diynol via Glaser-Hay coupling.

Caption: Generalized workflow for the synthesis and purification of a symmetrical long-chain diynol.

## **Experimental Protocols**



# General Procedure for Glaser-Hay Coupling of a Terminal Alkyne-ol

This protocol is adapted from a standard procedure for the synthesis of a symmetrical diyne.

#### Materials:

- Terminal alkyne-ol (e.g., 10-undecyn-1-ol)
- Copper(I) chloride (CuCl)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Propan-2-ol (Isopropanol)
- Oxygen (or air)
- · Hydrochloric acid (HCl), concentrated
- · Ethyl acetate
- Activated carbon (optional)
- Anhydrous sodium sulfate

#### Procedure:

- In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propan-2-ol (e.g., 30 mL for 2 g of alkyne).
- To this, add a catalytic amount of CuCl (e.g., 100 mg) and TMEDA (e.g., 20 drops).
- Equip the second neck of the flask with an adapter and a pipette to bubble oxygen or air into the solution.
- Add the terminal alkyne-ol (e.g., 2 g of 1-ethynylcyclohexanol as an example substrate) to the flask.[4]



- Heat the reaction mixture to reflux for 30-40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
- Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
- Remove the solvent (propan-2-ol) using a rotary evaporator.
- To the residue, add water (e.g., 20 mL) containing a small amount of concentrated HCl (e.g., 1 mL) to remove copper salts.[4]
- Cool the mixture in an ice bath to precipitate the product.
- Filter the solid product using a Büchner funnel and wash with cold water.
- For further purification, if the product has a dark color, it can be dissolved in a minimal amount of hot ethyl acetate and treated with activated carbon.[4]
- The product can then be recrystallized from a suitable solvent (e.g., ethyl acetate or hexane/ethyl acetate mixture).[4]
- · Dry the purified product under vacuum.

## **Characterization of Long-Chain Diynols**

The structure and purity of synthesized long-chain diynols are confirmed using a combination of spectroscopic techniques.

#### **Spectroscopic Data**

The following table summarizes the characteristic spectroscopic data for long-chain diynols.



Spectroscopic Technique	Functional Group	Characteristic Absorption/Signal
Infrared (IR) Spectroscopy	O-H stretch (hydrogen- bonded)	Strong, broad absorption in the range of 3500-3200 cm <sup>-1</sup> [6]
C-O stretch	Strong absorption in the region of 1260-1050 cm <sup>-1</sup> [6]	
C≡C stretch	Weak to medium absorption around 2260-2100 cm <sup>-1</sup> (may be weak or absent in symmetrical diynes)	<del>-</del>
C-H stretch (sp³ hybridized)	Absorption just below 3000 cm <sup>-1</sup>	_
<sup>1</sup> H NMR Spectroscopy	-CH₂-OH	Triplet or multiplet around 3.6 ppm
-ОН	Broad singlet, chemical shift is variable and depends on concentration and solvent	
-CH₂- adjacent to C≡C	Multiplet around 2.2 ppm	_
-(CH <sub>2</sub> )n- (alkyl chain)	Multiplet around 1.2-1.6 ppm	_
<sup>13</sup> C NMR Spectroscopy	-CH2-OH	Signal in the range of 50-80 δ[3]
C≡C	Signals in the range of 65-90 $\delta$	
-(CH <sub>2</sub> )n- (alkyl chain)	Signals in the range of 20-40 $\delta$	_

## **Workflow for Spectroscopic Characterization**

The following diagram illustrates a typical workflow for the characterization of a synthesized long-chain diynol.



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